4-Aminopyridine-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-Aminopyridine-2-carbonitrile derivatives is a topic of considerable research. Paper presents an environmentally benign protocol for synthesizing 2-amino-6-(arylthio)-4-arylpyridine-3,5-dicarbonitrile derivatives using a three-component condensation catalyzed by ZrOCl2·8H2O/NaNH2 in an ionic liquid under ultrasound irradiation. Similarly, paper describes a greener method for synthesizing 2-amino-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles using 2-aminopyridine as an efficient catalyst. Paper discusses a solvent-free synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives through one-pot multicomponent condensation reactions. These methods highlight the focus on developing more sustainable and efficient synthetic routes for these compounds.
Molecular Structure Analysis
The molecular structure of 4-Aminopyridine-2-carbonitrile derivatives is crucial for their biological activity. Paper provides structural data for several 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile compounds, including X-ray diffraction analysis. This structural information is essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 4-Aminopyridine-2-carbonitrile derivatives is explored in several studies. Paper describes a Cu(I)-catalyzed oxidative annulation between 2-aminopyridine and arylidenemalononitrile, leading to the formation of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitriles. Paper details the synthesis and reactions of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, which undergoes various transformations to yield new oxopyrazolinylpyridines and related compounds. These studies demonstrate the versatility of 4-Aminopyridine-2-carbonitrile derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Aminopyridine-2-carbonitrile derivatives are important for their practical applications. Paper evaluates the corrosion inhibition efficiency of synthesized pyridine derivatives, finding that their efficiency increases with concentration. Paper investigates the fluorescence properties of newly synthesized compounds, showing that some have high fluorescence quantum yields. These properties are relevant for the potential use of these compounds in various industrial and research applications.
Scientific Research Applications
1. Epilepsy Treatment
- Application Summary: 4-Aminopyridine is used as a treatment option for patients with gain-of-function KCNA2-encephalopathy, a type of epilepsy . It works by blocking the K+ channel, which can antagonize gain-of-function defects caused by variants in the KV1.2 subunit .
- Methods of Application: The treatment involves administering 4-Aminopyridine to patients carrying such variants . The drug was well tolerated up to 2.6 mg/kg per day .
- Results: In trials carried out in nine different centers, 9 of 11 patients carrying such variants benefitted from treatment with 4-Aminopyridine . All six patients experiencing daily absence, myoclonic, or atonic seizures became seizure-free (except some remaining provoked seizures) .
2. Multiple Sclerosis Treatment
- Application Summary: 4-Aminopyridine is used to ameliorate ambulatory disability in multiple sclerosis . It works by blocking axonal voltage-gated potassium channels, thereby enhancing conduction in demyelinated axons .
- Methods of Application: The treatment involves administering 4-Aminopyridine to patients suffering from multiple sclerosis .
- Results: In a retrospective, multicentre study, degeneration of the macular retinal nerve fibre layer was reduced over 2 years during concurrent 4-AP therapy .
3. Antitubercular Drug Development
- Application Summary: 2-Aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives are being studied as prospective lead molecules for the development of novel antitubercular drugs .
- Methods of Application: The study involves the synthesis and testing of these derivatives for their antitubercular activity .
- Results: The findings suggest that these derivatives have potential as antitubercular drugs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-aminopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKRESMCPMIWGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630864 | |
Record name | 4-Aminopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyridine-2-carbonitrile | |
CAS RN |
98139-15-2 | |
Record name | 4-Aminopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminopyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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